N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide
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Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.514. The purity is usually 95%.
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Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Structural Overview
The compound features a unique structural framework that combines elements of benzo[d]oxazole and piperidine moieties. This dual heterocyclic structure is hypothesized to enhance its interactions with biological targets, potentially leading to diverse pharmacological effects. The specific molecular formula is C18H20N4O3, and it has a molecular weight of 340.4 g/mol .
Antimicrobial Properties
Research indicates that compounds within the same class as this compound exhibit antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing effectiveness in disrupting quorum sensing pathways, which are crucial for bacterial organization and pathogenicity.
Anti-inflammatory Effects
There is evidence to suggest that similar benzothiazole derivatives possess anti-inflammatory properties. The anti-inflammatory activity may be attributed to the modulation of cytokine production or inhibition of inflammatory mediators, although specific data on this compound's activity remains sparse.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other related compounds. Below is a summary table highlighting key characteristics:
Compound Name | Structure | Biological Activity | Mechanism |
---|---|---|---|
Benzothiazole Derivative A | Structure A | Antimicrobial, Anti-inflammatory | Quorum sensing inhibition |
Benzothiazole Derivative B | Structure B | Antimicrobial | Inhibition of biofilm formation |
This compound | Target Compound | Potentially antimicrobial and anti-inflammatory | Unknown specific mechanisms |
Case Studies
Although direct case studies on this compound are lacking, related studies provide insights into its potential applications:
- Study on Quorum Sensing Inhibition : A study demonstrated that benzothiazole derivatives could effectively inhibit quorum sensing in Pseudomonas aeruginosa, suggesting that similar compounds could have comparable effects.
- Anti-inflammatory Research : Research on benzothiazole derivatives indicated significant reductions in inflammatory markers in animal models, supporting the hypothesis that related structures may also exhibit similar benefits.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-17(2)19-7-9-20(10-8-19)29-16-23(28)25-15-18-11-13-27(14-12-18)24-26-21-5-3-4-6-22(21)30-24/h3-10,17-18H,11-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETANRQUQNUGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.